

# Ainuovirine Demonstrates Superior Lipid Profile Compared to Efavirenz in HIV-1 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ainuovirine**  
Cat. No.: **B15566592**

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – Clinical and real-world data indicate that **Ainuovirine** (ANV), a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI), is associated with a more favorable lipid profile in individuals with HIV-1 compared to the widely used NNRTI, Efavirenz (EFV). Multiple studies have shown that **Ainuovirine** treatment leads to beneficial changes in key lipid parameters, suggesting a lower risk of dyslipidemia, a common comorbidity in people living with HIV and a significant risk factor for cardiovascular disease.

**Ainuovirine**, approved in China for the treatment of HIV-1 infection, has consistently shown non-inferior antiviral efficacy to Efavirenz. However, its impact on patient lipid profiles presents a significant advantage. In contrast to Efavirenz, which is known to be associated with adverse lipid changes, **Ainuovirine** has been shown to decrease total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C)<sup>[1][2][3][4]</sup>.

## Comparative Analysis of Lipid Profile Changes

The following table summarizes the mean changes in lipid profiles from baseline in patients receiving **Ainuovirine**-based regimens versus Efavirenz-based regimens, as observed in a 24-week real-world, retrospective, multi-center cohort study of treatment-experienced patients.

| Lipid Parameter                                    | Ainuovirine (ANV) -<br>Mean Change from<br>Baseline (mmol/L) | Efavirenz (EFV) -<br>Mean Change from<br>Baseline (mmol/L) | p-value      |
|----------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------|--------------|
| Total Cholesterol (TC)                             | -0.06[2][3]                                                  | +0.26[2][3]                                                | 0.006[2][3]  |
| Triglycerides (TG)                                 | -0.6[2][3]                                                   | +0.14[2][3]                                                | <0.001[2][3] |
| High-Density<br>Lipoprotein<br>Cholesterol (HDL-C) | +0.09[2][3]                                                  | +0.08[2][3]                                                | 0.006[2][3]  |
| Low-Density<br>Lipoprotein<br>Cholesterol (LDL-C)  | -0.18[2][3]                                                  | +0.29[2][3]                                                | <0.001[2][3] |

Similar favorable lipid profile changes with **Ainuovirine** have been observed in treatment-naïve patients as well[5]. In one study, treatment-naïve patients on an **Ainuovirine** regimen showed a significant decrease in LDL-C and a dramatic increase in HDL-C compared to those on an Efavirenz regimen[1][6][7].

## Experimental Protocols

The comparative data are primarily derived from real-world, retrospective, multi-center cohort studies and randomized phase 3 trials conducted in China[1][2][3].

**Study Design:** The real-world studies were retrospective, multi-center controlled cohort studies. A randomized, open-label, multicenter phase 3 trial also compared the efficacy and safety of **Ainuovirine** and Efavirenz.

**Participant Population:** The studies included both treatment-naïve and treatment-experienced adults with HIV-1 infection. Eligible participants were aged 18 or older and had achieved virological suppression if treatment-experienced. Patients with severe metabolic abnormalities, cardiovascular diseases, and major neurological and psychiatric diseases were typically excluded[1].

**Treatment Regimens:**

- **Ainuovirine Group:** Received an **Ainuovirine**-based regimen, which for treatment-experienced patients often involved switching from an Efavirenz-based regimen[1][2][3].
- **Efavirenz Group:** Continued with an Efavirenz-based regimen[1][2][3]. Both NNRTIs were administered in combination with two nucleoside reverse transcriptase inhibitors (NRTIs)[1][6].

**Data Collection and Endpoints:** Patient data, including lipid profiles (TC, TG, HDL-C, and LDL-C), HIV-1 RNA levels, and CD4+ T-cell counts, were collected at baseline and at specified follow-up intervals, typically at week 12 and week 24[1][6]. The primary endpoints were often viral suppression and changes in lipid profiles[1][7].

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the comparative clinical studies.



[Click to download full resolution via product page](#)

*Experimental workflow for comparative studies.*

## Signaling Pathways and Mechanism of Action

The differential effects of **Ainuovirine** and Efavirenz on lipid metabolism are likely due to their distinct interactions with cellular pathways. While the precise mechanisms for **Ainuovirine** are still under investigation, research has shed light on how Efavirenz contributes to dyslipidemia.

Efavirenz has been shown to be a potent agonist of the Pregnan X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that plays a key role in xenobiotic sensing and metabolism[8]. Activation of PXR by Efavirenz can lead to the altered expression of genes involved in lipid uptake and synthesis, contributing to hypercholesterolemia and hepatic steatosis[8].

The diagram below illustrates the proposed signaling pathway for Efavirenz-induced dyslipidemia.



[Click to download full resolution via product page](#)

*Efavirenz-induced dyslipidemia pathway via PXR.*

The mechanism by which **Ainuovirine** maintains a more favorable lipid profile is not yet fully elucidated but is a subject of ongoing research. It is hypothesized that **Ainuovirine** may not interact with PXR in the same manner as Efavirenz, or it may influence other lipid-regulating pathways.

## Conclusion

The available evidence strongly suggests that **Ainuovirine** is a lipid-friendly alternative to Efavirenz for the treatment of HIV-1. Its ability to maintain or improve lipid profiles, in addition to its robust antiviral efficacy, makes it a promising option for people with HIV, particularly those with or at risk for cardiovascular disease. Further research is warranted to fully understand the long-term benefits and the underlying mechanisms of **Ainuovirine**'s favorable metabolic effects.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Impacts of ainuovirine-based and efavirenz-based antiretroviral therapies on the lipid profile of HIV/AIDS patients in southern China: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy and effect on lipid profiles of switching to ainuovirine-based regimen versus continuing efavirenz-based regimen in people with HIV-1: 24-week results from a real-world, retrospective, multi-center cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and effect on lipid profiles of switching to ainuovirine-based regimen versus continuing efavirenz-based regimen in people with HIV-1: 24-week results from a real-world, retrospective, multi-center cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosciencetrends.com [biosciencetrends.com]
- 6. Frontiers | Impacts of ainuovirine-based and efavirenz-based antiretroviral therapies on the lipid profile of HIV/AIDS patients in southern China: a real-world study [frontiersin.org]

- 7. Impacts of ainuovirine-based and efavirenz-based antiretroviral therapies on the lipid profile of HIV/AIDS patients in southern China: a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-nucleoside reverse transcriptase inhibitor efavirenz activates PXR to induce hypercholesterolemia and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ainuovirine Demonstrates Superior Lipid Profile Compared to Efavirenz in HIV-1 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15566592#ainuovirine-impact-on-lipid-profiles-compared-to-efavirenz>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)